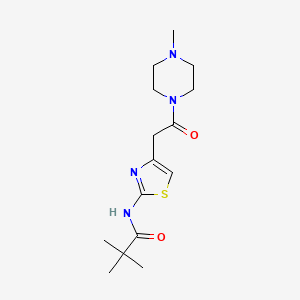

N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

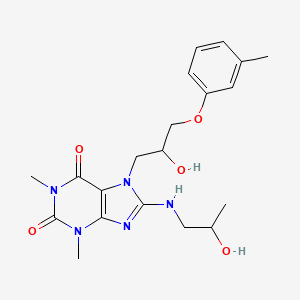

“N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide” is a chemical compound that likely contains a thiazole ring and a piperazine ring. Thiazole is a five-membered ring with one sulfur atom and one nitrogen atom. Piperazine is a six-membered ring with two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized by coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds .Molecular Structure Analysis

The molecular structure of this compound likely includes a thiazole ring and a piperazine ring . The exact structure would depend on the specific locations of these rings and other groups in the molecule.Aplicaciones Científicas De Investigación

DNA Minor Groove Binding

Compounds such as Hoechst 33258, which contain the 4-methylpiperazin-1-yl group, are known for their ability to bind to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds have been utilized extensively in fluorescent DNA staining, chromosome analysis, and nuclear staining in plant cell biology, offering insights into cellular processes and potential therapeutic applications (Issar & Kakkar, 2013).

Anticancer Agent Development

The Knoevenagel condensation reaction has been instrumental in creating a library of chemical compounds with potential anticancer activity. Compounds generated through this reaction, incorporating pharmacophoric groups similar to those in "N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide," have shown significant anticancer activity by targeting various cancer-related proteins and DNA. This highlights the compound's relevance in drug discovery and development for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

Neurotransmitter Receptor Effects

Arylpiperazine derivatives, including those similar in structure to "this compound," have been clinically applied for treating depression, psychosis, or anxiety due to their effects on serotonin and other neurotransmitter receptors. Their metabolism and disposition in the body, including the formation of 1-aryl-piperazines and their effects, have been a significant area of research, underscoring the compound's importance in neuroscience and pharmacology (Caccia, 2007).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, which may include functional groups similar to "this compound," have shown promise in measuring amyloid deposition in vivo in Alzheimer's disease patients. This application is crucial for early detection and evaluation of therapies targeting amyloid deposits in the brain, providing a pathway for understanding and treating Alzheimer's disease (Nordberg, 2008).

Mecanismo De Acción

Mode of Action

It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Biochemical Pathways

Thiazole-containing molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Propiedades

IUPAC Name |

2,2-dimethyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S/c1-15(2,3)13(21)17-14-16-11(10-22-14)9-12(20)19-7-5-18(4)6-8-19/h10H,5-9H2,1-4H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQABPBODPJZWTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2615519.png)

![Spiro[2,3-dihydropyrrolizine-1,2'-oxirane]](/img/structure/B2615520.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(diphenylmethyl)amino]acetamide](/img/structure/B2615523.png)

![3-ethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2615525.png)

![N'-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2615529.png)

![N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2615530.png)